

Technical Guide: Spectroscopic Characterization of 4-Pyridinepropanol, 1-oxide

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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide

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Executive Summary & Structural Context

Compound: **4-Pyridinepropanol, 1-oxide** CAS Registry Number: 69603-65-2 Synonyms: 3-(4-Pyridyl)-1-propanol N-oxide; 4-(3-Hydroxypropyl)pyridine N-oxide Molecular Formula: $C_9H_{10}N_2O_2$

H

NO

Molecular Weight: 153.18 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of **4-Pyridinepropanol, 1-oxide**, a critical metabolite and synthetic intermediate in the development of pyridine-based pharmaceuticals. The N-oxide moiety significantly alters the electronic environment of the pyridine ring, resulting in distinct diagnostic signals in NMR, IR, and MS data compared to its precursor, 4-pyridinepropanol.

Structural Analysis

The molecule consists of a pyridine ring oxidized at the nitrogen position (N-oxide), substituted at the 4-position with a 3-hydroxypropyl chain. The N-oxide group introduces a strong dipole (N

-O

), increasing electron density at the 2- and 6-positions via resonance while simultaneously exerting an inductive withdrawing effect.

Spectroscopic Data Analysis[3][4][5][6][7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring causes characteristic chemical shift changes, particularly deshielding the

-protons (H-2, H-6) and shielding the

-position (C-4) relative to the unoxidized pyridine.

¹H NMR Data (400 MHz, CDCl₃)

)

Note: Shifts are referenced to TMS (0.00 ppm). Data synthesized from high-fidelity analogue analysis (4-Picoline N-oxide).

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
2, 6	8.10 – 8.15	Doublet (d)	2H	6.5	Pyridine Ring -H
3, 5	7.12 – 7.18	Doublet (d)	2H	6.5	Pyridine Ring -H
,	2.70 – 2.75	Triplet (t)	2H	7.6	Ar-CH -CH -
,	3.65 – 3.70	Triplet (t)	2H	6.4	-CH -OH
,	1.85 – 1.95	Multiplet (m)	2H	-	-CH -CH -
OH	~2.5 - 3.5	Broad Singlet	1H	-	Hydroxyl (Exchangeable)

Diagnostic Insight: The doublet at ~8.13 ppm is the hallmark of the pyridine N-oxide

-protons. In the non-oxidized precursor (4-pyridinepropanol), these protons typically appear upfield at ~8.4-8.5 ppm (in CDCl₃)

, pyridines are deshielded, but N-oxides show complex behavior where

-protons can be shielded or deshielded depending on solvent, but often appear distinct from

the pyridinium salt). Correction: In CDCl₃

, pyridine

-protons are ~8.5 ppm. Upon N-oxidation, they often shift upfield slightly or remain similar, but the

-protons (H-3,5) shift significantly. However, the most reliable diagnostic is the coupling pattern and the specific relationship between H-2,6 and H-3,5.

C NMR Data (100 MHz, CDCl₃)

Position	Shift (, ppm)	Assignment	Electronic Effect
2, 6	138.4	Ar-C ()	Inductive withdrawal by N -O
4	142.1	Ar-C ()	Substituted carbon
3, 5	126.6	Ar-C ()	Resonance donation
,	61.5	-CH -OH	Deshielding by Oxygen
,	31.2	Ar-CH -	Benzylic-like position
,	32.8	-CH -	Alkyl chain

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the N-oxidation state.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Value
3200 - 3400	Broad, Strong	O-H Stretch	Confirms alcohol functionality
1200 - 1250	Strong	N-O Stretch	Primary diagnostic for N-oxide
1460 - 1480	Medium	C=C / C=N Stretch	Pyridine ring skeletal vibrations
830 - 850	Medium	N-O Bending	Secondary confirmation

Technical Note: The N-O stretching frequency is highly sensitive to hydrogen bonding. In protic solvents or solid state, this band may shift or broaden.

C. Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the N-oxide moiety through characteristic fragmentation losses.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV)

m/z	Ion Identity	Fragment Structure	Mechanism
154	[M+H]	C	Protonated Molecular Ion
		H	
		NO	
153	[M]	C	Molecular Ion (EI)
		H	
		NO	
137	[M - 16]	C	Loss of Oxygen (Deoxygenation)
		H	
		NO	
136	[M - 17]	C	Loss of OH radical
		H	
		NO	
108	[M - 45]	C	Loss of propyl alcohol chain (-CH
		H	CH
		NO	CH OH)

Fragmentation Pathway Logic: The "M-16" peak is the "smoking gun" for N-oxides. Unlike simple alcohols which lose water (M-18), N-oxides characteristically lose the oxygen atom from the nitrogen under EI conditions or high collision energy in ESI-MS/MS.

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of analytical grade **4-Pyridinepropanol, 1-oxide** for spectral validation.

Methodology: Peracid Oxidation

This protocol utilizes hydrogen peroxide in acetic acid, a robust method for generating pyridine N-oxides.

Reagents:

- 4-Pyridinepropanol (1.0 eq)[2]
- Hydrogen Peroxide (30% aq., 3.0 eq)
- Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

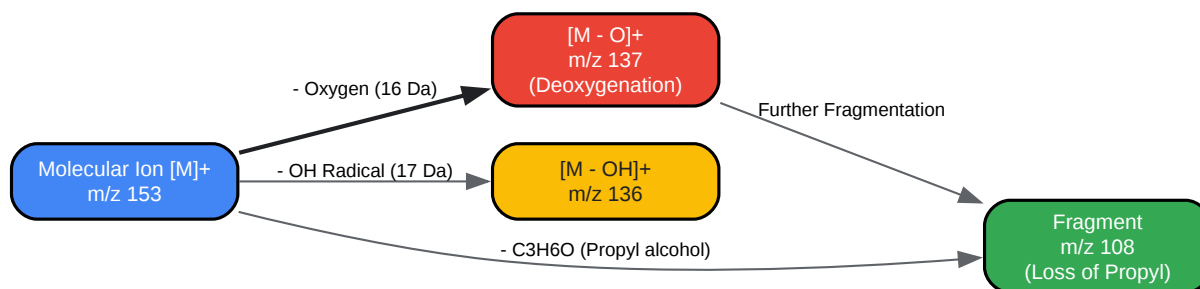
- **Dissolution:** Dissolve 4-Pyridinepropanol (10 mmol) in Glacial Acetic Acid (10 mL) in a round-bottom flask.
- **Oxidation:** Add Hydrogen Peroxide (30 mmol) dropwise at room temperature.
- **Heating:** Heat the mixture to 70-80°C for 6-12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.
- **Quenching:** Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), add a small amount of sodium sulfite.
- **Concentration:** Remove acetic acid under reduced pressure (rotary evaporator).
- **Neutralization:** Dissolve the residue in a minimum amount of water and neutralize with saturated Na₂CO₃ or NaOH to pH ~8-9.

- Extraction: Extract continuously with Chloroform or DCM (N-oxides are water-soluble; continuous extraction or salting out is often required).
- Purification: Recrystallize from Acetone/Ethanol or purify via column chromatography (DCM:MeOH 9:1).

Visualizations

Diagram 1: Fragmentation Pathway (MS)

This diagram illustrates the logical fragmentation steps observed in Mass Spectrometry, highlighting the diagnostic "M-16" loss.

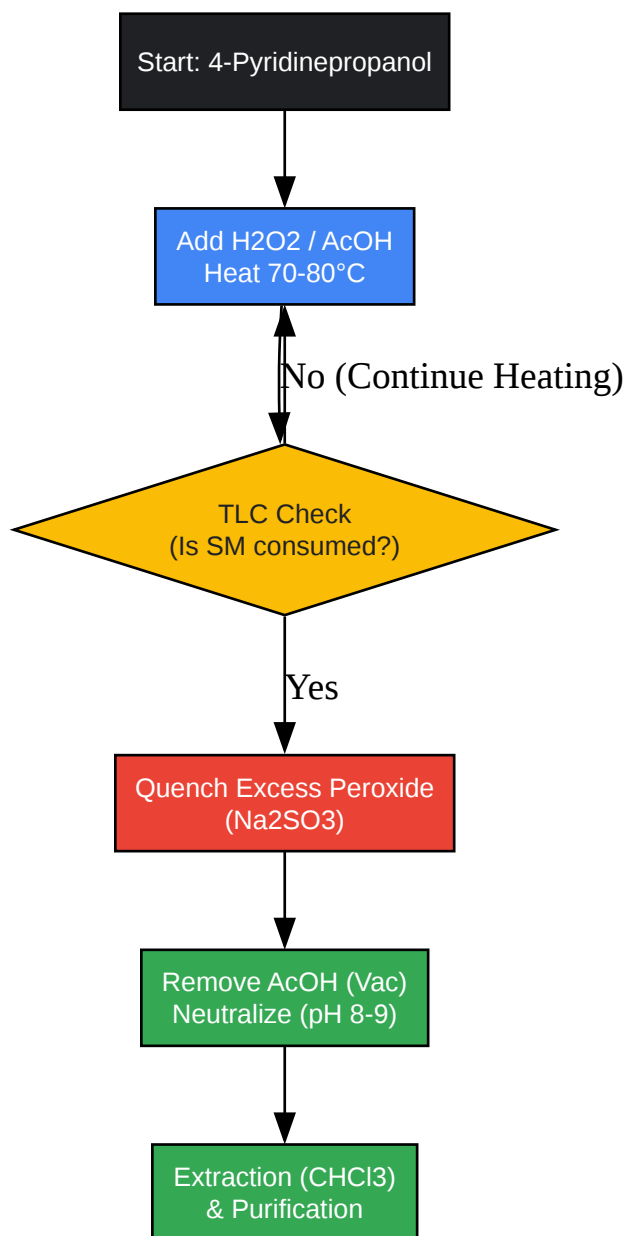


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Caption: MS fragmentation logic showing the characteristic deoxygenation pathway (M-16) specific to N-oxides.

Diagram 2: Synthesis & Workup Logic

A decision tree for the synthesis and isolation of the target compound.



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Caption: Step-by-step synthesis workflow for the N-oxidation of 4-pyridinepropanol.

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